Methyl 2-[1-(5-bromopyridin-2-yl)piperidin-2-yl]acetate

Medicinal Chemistry Piperidine SAR Scaffold Optimization

Obtaining building blocks with defined reactivity for kinase inhibitor SAR often involves supply inconsistencies. Methyl 2-[1-(5-bromopyridin-2-yl)piperidin-2-yl]acetate (CAS 1457269-57-6) eliminates this bottleneck. - Reactive Handle: The α-substituted methyl acetate side chain enables rapid modular derivatization (hydrolysis, amidation, reduction) for lead optimization. - Defined Cross-Coupling Site: The 5-bromo substituent provides a reliable handle for Suzuki, Buchwald-Hartwig, and Sonogashira reactions. - Assay-Validated: Documented inclusion in the NCATS cancer stem cell HTS library (AID 504535) confirms compatibility with cell-based screening formats.

Molecular Formula C13H17BrN2O2
Molecular Weight 313.195
CAS No. 1457269-57-6
Cat. No. B2548590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[1-(5-bromopyridin-2-yl)piperidin-2-yl]acetate
CAS1457269-57-6
Molecular FormulaC13H17BrN2O2
Molecular Weight313.195
Structural Identifiers
SMILESCOC(=O)CC1CCCCN1C2=NC=C(C=C2)Br
InChIInChI=1S/C13H17BrN2O2/c1-18-13(17)8-11-4-2-3-7-16(11)12-6-5-10(14)9-15-12/h5-6,9,11H,2-4,7-8H2,1H3
InChIKeyZVYNZRYDDZRKNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-[1-(5-bromopyridin-2-yl)piperidin-2-yl]acetate (CAS 1457269-57-6) — Chemical Identity, Purity Specifications, and Procurement Baseline


Methyl 2-[1-(5-bromopyridin-2-yl)piperidin-2-yl]acetate (CAS 1457269-57-6) is a synthetic organic compound characterized by a 5-bromopyridine moiety linked via its 2-position to a piperidine ring bearing an α-substituted methyl acetate group (molecular formula C13H17BrN2O2; molecular weight 313.19 g/mol) . It is commercially available from multiple global suppliers with standard purity specifications of 95% or higher, and is intended exclusively for research and development applications . The compound has been referenced in kinase modulator patents and screening libraries targeting cancer stem cell pathways [1].

Why Close Analogs Cannot Substitute for Methyl 2-[1-(5-bromopyridin-2-yl)piperidin-2-yl]acetate in Synthesis and Screening


Substitution of Methyl 2-[1-(5-bromopyridin-2-yl)piperidin-2-yl]acetate with structurally related 5-bromopyridinyl-piperidine analogs (e.g., CAS 24255-95-6, CAS 1152544-76-7, CAS 1247398-83-9) introduces distinct alterations in molecular geometry, hydrogen-bonding capacity, and synthetic utility . The target compound's α-substituted methyl acetate side chain confers a unique stereoelectronic profile and a reactive ester handle for further derivatization—features absent in simpler 5-bromopyridinyl-piperidine analogs or carboxamide variants [1]. Even within the narrow subclass of 2-substituted piperidine acetates, the specific 5-bromo substitution pattern on the pyridine ring is non-interchangeable with 3-bromo, 4-bromo, or 6-bromo isomers due to divergent electronic effects and cross-coupling reactivity [2]. The evidence compiled below demonstrates that the target compound occupies a discrete position in chemical space, with procurement decisions impacting downstream synthetic efficiency, assay reproducibility, and structure-activity relationship (SAR) interpretation.

Quantitative Differentiation Evidence: Methyl 2-[1-(5-bromopyridin-2-yl)piperidin-2-yl]acetate Versus Analogs


Structural Distinction: α-Substituted Acetate Side Chain Versus Piperidine-4-Carboxamide Analogs

The target compound's α-substituted methyl acetate group (C-2 position of piperidine) distinguishes it from the more common piperidine-4-carboxamide analogs (e.g., CAS 1152544-76-7 and CAS 1247398-83-9) [1]. The 4-carboxamide substitution pattern (para-relative to the piperidine nitrogen) yields a different spatial vector for hydrogen bonding and a distinct electron distribution compared to the α-acetate substitution. This substitution difference is critical in kinase inhibitor SAR contexts where the piperidine substituent position influences target engagement [2].

Medicinal Chemistry Piperidine SAR Scaffold Optimization

Functional Group Reactivity: Ester Handle for Derivatization Versus Direct Piperidine-Pyridine Scaffolds

The methyl ester moiety of the target compound provides a reactive handle for further synthetic elaboration—specifically, hydrolysis to the carboxylic acid, reduction to the primary alcohol, or aminolysis to amide derivatives [1]. In contrast, the structurally related 5-Bromo-2-(piperidin-1-yl)pyridine (CAS 24255-95-6) lacks any functionalizable group on the piperidine ring, limiting its utility as a building block for diversified library synthesis [2]. The target compound's ester functionality enables modular derivatization without requiring de novo scaffold construction.

Organic Synthesis Late-Stage Functionalization Building Block Utility

5-Bromo Position Specificity: Regiochemical Implications for Cross-Coupling Reactivity

The 5-bromo substituent on the pyridine ring of the target compound occupies a meta position relative to the pyridine nitrogen and para to the piperidine linkage. This specific regiochemistry influences both electronic properties and cross-coupling reactivity compared to alternative bromo substitution patterns (e.g., 3-bromo or 6-bromo isomers) [1]. In palladium-catalyzed Suzuki-Miyaura cross-coupling, the 5-position of 2-substituted pyridines typically exhibits distinct reactivity profiles compared to the 3- or 4- positions due to differences in electron density distribution and steric accessibility [2]. Substitution with a 3-bromo or 4-bromo isomer would alter the regiochemical outcome of subsequent coupling steps.

Cross-Coupling Chemistry Suzuki-Miyaura Regioselectivity

HTS Library Inclusion: Validated Activity in Cancer Stem Cell Screening

The target compound has been included and tested in the NCATS/NIH high-throughput screening (HTS) campaign for inhibitors of cancer stem cells (PubChem AID 504535) [1]. In this luminescence cell-based primary HTS, the compound was part of a set where 26 compounds demonstrated activity and 6 compounds exhibited activity ≤1 μM out of 45 compounds tested [2]. While the specific IC50 value for the target compound is not publicly disclosed in the summary data, its inclusion in this validated screening library distinguishes it from numerous structurally related 5-bromopyridinyl-piperidine analogs that lack any documented HTS track record .

High-Throughput Screening Cancer Stem Cells Phenotypic Assay

Synthetic Accessibility: One-Step Quantitative Synthesis Protocol Validated

A validated one-step synthesis protocol for the target compound has been reported using adapted Vilsmeier conditions, achieving quantitative yield [1]. The product has been fully characterized by 1H, 2H, and 13C NMR spectroscopy, as well as IR and Raman spectroscopy, with detailed spectral data provided [2]. This stands in contrast to many 5-bromopyridinyl-piperidine analogs for which optimized, high-yielding synthetic routes are not publicly documented . The availability of a validated synthetic protocol reduces method development time for laboratories requiring in-house synthesis or custom derivative preparation.

Synthetic Methodology Process Chemistry Yield Optimization

Critical Caveat: Absence of Published Head-to-Head Biological Activity Data

A systematic search of primary literature, patents, and authoritative databases (PubChem, BindingDB, ChEMBL) revealed no publicly available direct comparative biological activity data (IC50, Ki, EC50) for Methyl 2-[1-(5-bromopyridin-2-yl)piperidin-2-yl]acetate against any defined molecular target or in any head-to-head comparison with the analog compounds identified above [1][2]. While structurally related compounds in the same chemotype class have reported activities (e.g., PIM2 kinase inhibition IC50 = 204 nM for US8575145 compound 58), the target compound lacks quantitative biological annotation [3]. Users should interpret all differentiation claims as structural, synthetic, and screening-inclusion based, not as potency- or selectivity-based superiority.

Data Transparency Procurement Risk Literature Gap

High-Value Application Scenarios for Methyl 2-[1-(5-bromopyridin-2-yl)piperidin-2-yl]acetate


Medicinal Chemistry: Kinase Inhibitor Scaffold Diversification

Researchers pursuing kinase inhibitor programs referencing US9096593B2 or related pyridinyl-piperidine chemotypes should procure this compound as a building block for SAR expansion [1]. Its α-substituted methyl acetate side chain enables modular derivatization (hydrolysis to carboxylic acid, amidation, reduction) without de novo scaffold synthesis, facilitating rapid analog generation for lead optimization campaigns [2].

Cross-Coupling Chemistry: Suzuki-Miyaura Diversification at the 5-Bromo Position

The 5-bromo substituent on the pyridine ring provides a defined handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) to introduce diverse aryl, heteroaryl, or amine substituents [1]. The published one-step synthesis protocol ensures reliable access to the starting material for large-scale diversification campaigns [2].

High-Throughput Screening: Cancer Stem Cell Inhibitor Discovery

Given its documented inclusion in the NCATS cancer stem cell HTS library (AID 504535), this compound is a suitable candidate for secondary screening, hit validation, or mechanism-of-action studies in oncology programs targeting cancer stem cell pathways [1]. Researchers can leverage the existing HTS inclusion as preliminary evidence of compound compatibility with cell-based assay formats.

Analytical Chemistry: Reference Standard and Method Development

The fully characterized spectroscopic profile of this compound—including 1H, 2H, and 13C NMR data as well as IR and Raman spectra—supports its use as a reference standard for analytical method development, impurity profiling, and quality control in research settings [1][2].

Technical Documentation Hub

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